Technical Whitepaper: 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid (CAS 85591-40-8)
Technical Whitepaper: 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid (CAS 85591-40-8)
Executive Summary
5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid is a highly versatile, bifunctional organic building block predominantly utilized in the synthesis of complex sulfonamides, sulfonylureas, and targeted therapeutics[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for downstream functionalization, tailored for medicinal chemists and drug development professionals.
Molecular Identity and Structural Significance
The molecule features three distinct functional domains that dictate its utility and reactivity in medicinal chemistry:
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Chlorosulfonyl Group (-SO₂Cl): A highly electrophilic center primed for nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages[2].
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Carboxylic Acid (-COOH): A secondary functional handle for late-stage elaboration (e.g., amide coupling or esterification). It remains largely inert during mild sulfonylation conditions due to the vastly superior electrophilicity of the sulfonyl chloride.
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Methoxy (-OCH₃) and Methyl (-CH₃) Substituents: These electron-donating groups enrich the electron density of the aromatic ring. This slightly modulates the electrophilicity of the sulfonyl chloride while providing specific steric constraints that are often critical for receptor-ligand binding in drug design.
Physicochemical Properties Profile
Understanding the physical properties of this intermediate is critical for proper handling, storage, and reaction design[3],[4].
| Property | Value |
| Chemical Name | 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid |
| CAS Registry Number | 85591-40-8 |
| Molecular Formula | C₉H₉ClO₅S |
| Molecular Weight | 264.68 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Solubility | Soluble in aprotic solvents (DCM, THF, DMF). Reacts with water and alcohols. |
| Storage Conditions | 2–8 °C, stored under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. |
| Reactivity Profile | Moisture-sensitive; acts as a strong electrophile. |
Mechanistic Reactivity and Stability
The primary challenge when working with 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid is its susceptibility to hydrolysis. In the presence of ambient moisture or protic solvents (like ethanol or methanol), the chlorosulfonyl group rapidly hydrolyzes to the corresponding sulfonic acid, rendering it inactive toward amine nucleophiles[2].
Furthermore, when reacting with primary amines, the reaction must be carefully temperature-controlled. Elevated temperatures or an excess of the sulfonyl chloride can drive the formation of di-sulfonylated byproducts[2]. The carboxylic acid moiety generally does not interfere with the sulfonylation step, allowing for selective, sequential functionalization.
Experimental Protocol: Synthesis of Sulfonamide Derivatives
The following protocol outlines the selective sulfonylation of a primary amine using 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid, leaving the carboxylic acid intact for subsequent elaboration[2].
Step 1: Reaction Setup
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Oven-dry all glassware and purge the reaction vessel with Argon to establish strictly anhydrous conditions. Causality: Prevents the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.
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Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve an approximate 0.1 M concentration.
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Add an organic base, such as triethylamine (Et₃N) or pyridine (1.5 eq), to the solution. Causality: The base serves to neutralize the equivalent of hydrochloric acid (HCl) generated during the reaction, preventing the amine nucleophile from being protonated and deactivated.
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Cool the reaction mixture to 0 °C using an ice-water bath.
Step 2: Reagent Addition
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In a separate dry flask, dissolve 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid (1.05 eq) in a minimal volume of anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15–30 minutes. Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction and suppresses the formation of di-sulfonylated side products by keeping the local concentration of the electrophile low.
Step 3: Reaction Monitoring (Self-Validating Step)
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Remove the ice bath and allow the mixture to warm to room temperature.
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Stir for 2–24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed. The emergence of a new, less polar spot (compared to the highly polar sulfonic acid byproduct) indicates successful sulfonamide formation.
Step 4: Quenching and Workup
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Quench the reaction by adding a small volume of water.
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Dilute the mixture with additional DCM and transfer to a separatory funnel.
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Wash the organic layer with 1N HCl (to remove unreacted amine and excess base), followed by brine. Causality: Because the product contains a free carboxylic acid, the acidic wash must be performed carefully. If the product precipitates out of the organic phase, an alternative alkaline extraction (using saturated NaHCO₃) followed by controlled acidification of the aqueous layer can be used to precipitate the pure sulfonamide intermediate.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Synthetic Workflow Visualization
The dual-functional nature of this compound allows for a two-step divergent synthesis: sulfonylation followed by amide coupling.
Synthetic workflow of 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid into target drug scaffolds.
Handling, Storage, and Safety Protocols
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Storage: Must be stored at 2–8 °C in a tightly sealed container backfilled with inert gas (Argon). Exposure to atmospheric humidity will rapidly degrade the reagent to 5-sulfo-2-methoxy-4-methylbenzoic acid[2].
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Handling: Weigh out the solid rapidly in a dry environment (preferably a glovebox or under a steady stream of dry nitrogen).
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Safety: Sulfonyl chlorides are corrosive, moisture-sensitive, and can cause severe skin burns and eye damage. Handle exclusively inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, and chemical safety goggles).
